2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
The compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of chlorine (Cl) indicates that it is a chlorinated compound. The term “dioxide” suggests the presence of two oxygen (O) atoms. The structure suggests it might be a type of pyrano benzothiazine derivative .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational chemistry techniques to accurately determine. Based on the name, it appears to contain a pyrano[3,2-c][2,1]benzothiazine core, which is a fused ring system containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the amino groups (-NH2) could potentially engage in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Some properties might be predicted based on the structure, but accurate values would require experimental data .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-7-2-3-8-18(16)15-30-22-12-5-4-11-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-9-6-10-19(27)13-17/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSGBCTUJOUTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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